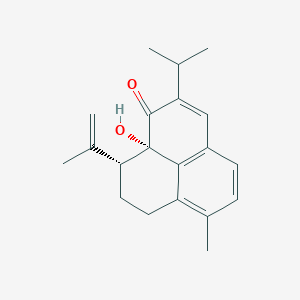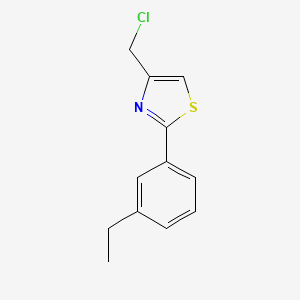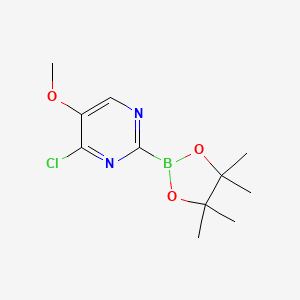
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a chemical compound with the molecular formula C11H16BClN2O3 and a molecular weight of 270.52 g/mol . This compound is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of pharmacological applications, including anticancer, antibacterial, and antifungal activities .
Méthodes De Préparation
The synthesis of 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as ethanol or water . The reaction is carried out under mild conditions, making it suitable for a wide range of functional groups .
Analyse Des Réactions Chimiques
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group, or reduced to form a methyl group.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific nucleophiles or electrophiles used in the reactions .
Applications De Recherche Scientifique
4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism allows for the formation of complex organic molecules with high precision and efficiency .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine include other pyrimidine derivatives and boronic esters. Some examples are:
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Chloro-5-methoxypyrimidin-2-ylboronic acid pinacol ester
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
These compounds share similar structural features and reactivity, but this compound is unique in its specific substitution pattern and the presence of both a chlorine and a methoxy group on the pyrimidine ring .
Propriétés
Formule moléculaire |
C11H16BClN2O3 |
|---|---|
Poids moléculaire |
270.52 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H16BClN2O3/c1-10(2)11(3,4)18-12(17-10)9-14-6-7(16-5)8(13)15-9/h6H,1-5H3 |
Clé InChI |
GMAQBVDHBXAQGO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C(=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


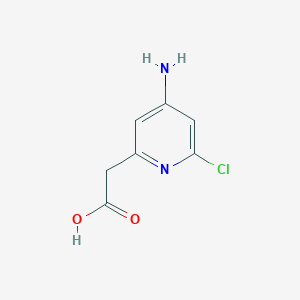
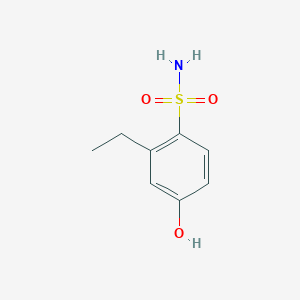
![Methyl((7-methylimidazo[1,2-A]pyridin-3-YL)methyl)amine](/img/structure/B14852766.png)
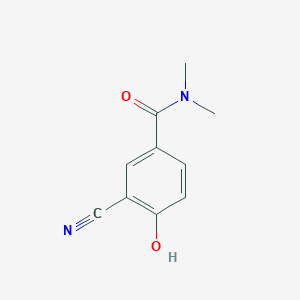
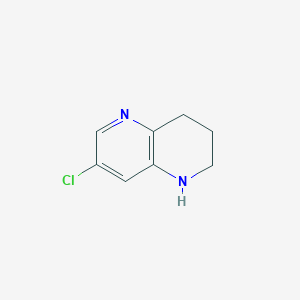
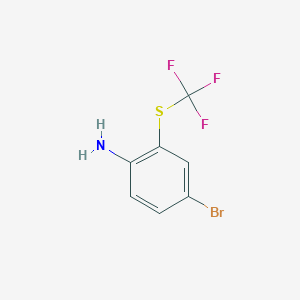
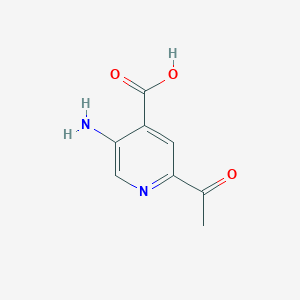
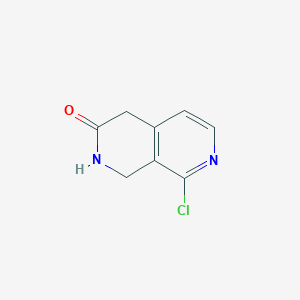
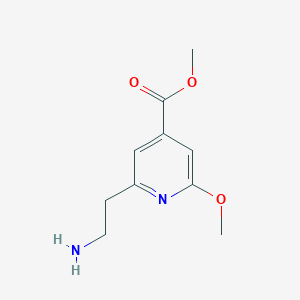
![2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester](/img/structure/B14852819.png)
![6-Methoxy-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B14852823.png)
![(2R)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2R)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14852830.png)
